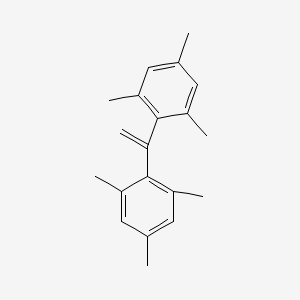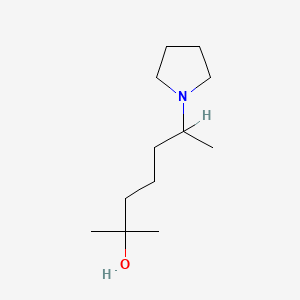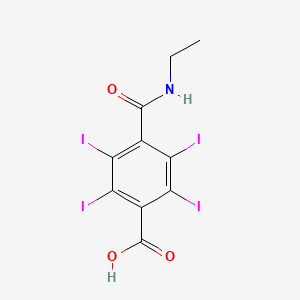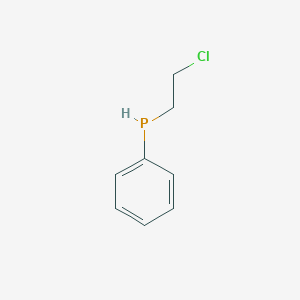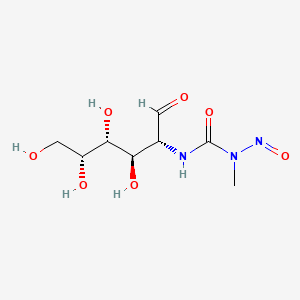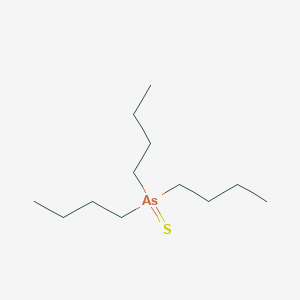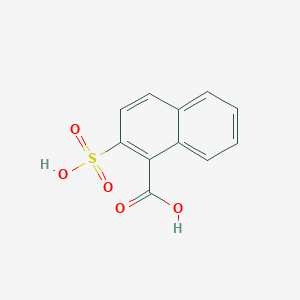
2-Sulfonaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfonaphthalene-1-carboxylic acid: is an organic compound that belongs to the class of sulfonated aromatic carboxylic acids It features a naphthalene ring system substituted with a sulfonic acid group at the 2-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfonaphthalene-1-carboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene using sulfuric acid to introduce the sulfonic acid group. This is followed by the carboxylation of the resulting sulfonated naphthalene using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonated naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfonated naphthoquinones.
Reduction: Sulfonamides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Sulfonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Sulfonaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the carboxylic acid group.
Naphthalene-1-carboxylic acid: Similar structure but lacks the sulfonic acid group.
2-Naphthalenesulfonic acid: Similar structure but the sulfonic acid group is at a different position.
Uniqueness: 2-Sulfonaphthalene-1-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
30919-00-7 |
|---|---|
Molecular Formula |
C11H8O5S |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-sulfonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O5S/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)17(14,15)16/h1-6H,(H,12,13)(H,14,15,16) |
InChI Key |
NRFFMWTVYMKWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


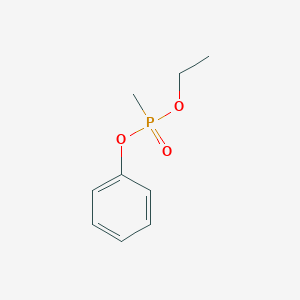
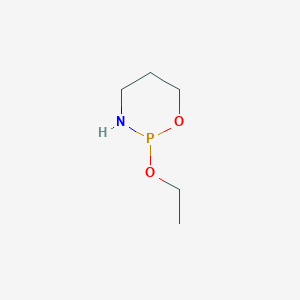

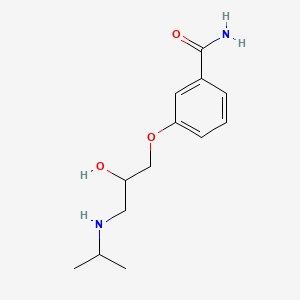
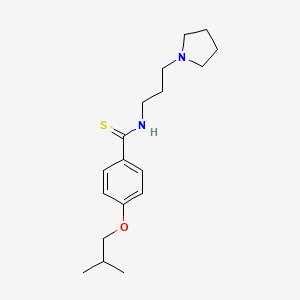
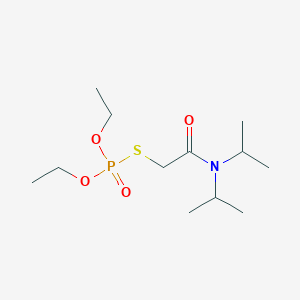
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

